molecular formula C21H26N2O5S B2353760 2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922097-18-5

2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No. B2353760
CAS RN: 922097-18-5
M. Wt: 418.51
InChI Key: LIGMPIVKJYZSBR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an ethoxy group (2-ethoxy), a methyl group (5-methyl), a benzenesulfonamide group, and a tetrahydrobenzo[b][1,4]oxazepin ring structure which is a seven-membered heterocyclic compound containing oxygen and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 3D structure of the molecule could be determined using techniques like X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups and overall structure. For example, the presence of polar functional groups like sulfonamide might increase its solubility in polar solvents .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) focused on the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds showed potential as Type II photosensitizers for cancer treatment in photodynamic therapy, due to their good fluorescence properties and high singlet oxygen quantum yield.

Bioactivity and Antimicrobial Applications

Research by Sarvaiya et al. (2019) synthesized and evaluated benzenesulfonamide compounds for their antimicrobial activity against various bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents.

Nonlinear Optical (NLO) Applications

Almansour et al. (2016) studied benzimidazole-tethered oxazepine hybrids, including benzenesulfonamide derivatives, for nonlinear optical applications. The compounds showed promise as candidates for NLO applications, demonstrating the versatility of benzenesulfonamide compounds in material sciences (Almansour et al., 2016).

Applications in Alzheimer's Disease Imaging

A study by Cui et al. (2012) synthesized benzoxazole derivatives, including those with benzenesulfonamide groups, as PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, highlighting their potential in diagnostic imaging.

Application in Medicinal Chemistry

The work of Gul et al. (2016) synthesized benzenesulfonamides with potential as carbonic anhydrase inhibitors and cytotoxic activities, indicating their relevance in the development of new pharmaceutical compounds.

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without this information, it’s not possible to speculate on the mechanism of action of this compound .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its biological activity. This could involve in vitro studies, in vivo studies, or computational modeling .

properties

IUPAC Name

2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-6-27-17-10-7-14(2)11-19(17)29(25,26)22-15-8-9-16-18(12-15)28-13-21(3,4)20(24)23(16)5/h7-12,22H,6,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGMPIVKJYZSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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